2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a useful research compound. Its molecular formula is C19H18N4OS2 and its molecular weight is 382.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
5-HT(1A) Receptor Occupancy and Novel Drug Development
The study by Rabiner et al. (2002) focuses on the 5-HT(1A) receptors, which are implicated in anxiety and depression. The research demonstrates that high occupancy of the human brain 5-HT(1A) receptor can be achieved with minimal acute side effects, indicating potential applications in the treatment of anxiety and mood disorders through novel drug development (Rabiner et al., 2002).
Orexin Receptor Antagonism for Insomnia Treatment
Renzulli et al. (2011) detail the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist under development for treating insomnia. The study highlights the importance of understanding drug metabolism and excretion in developing effective treatments for sleep disorders (Renzulli et al., 2011).
Antipsychotic Potential and Prepulse Inhibition
Lombardo et al. (2009) explore the antipsychotic potential of ST2472 in prepulse inhibition (PPI) tests, highlighting its significance in evaluating novel antipsychotic drugs. This research adds to the understanding of how new compounds can be assessed for their therapeutic value in psychiatric conditions (Lombardo et al., 2009).
Anxiolytic-like Effects Through Benzodiazepine and Nicotinic Pathways
Brito et al. (2017) study a new compound, demonstrating anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways without altering mnemonic activity. This research provides insights into the design and synthesis of compounds with potential anxiolytic applications (Brito et al., 2017).
Sigma Receptor Scintigraphy in Breast Cancer
Caveliers et al. (2002) investigate the use of P-(123)I-MBA for visualizing primary breast tumors, emphasizing the role of sigma receptors in cancer cell overexpression. This study suggests new diagnostic avenues for identifying and understanding breast cancer (Caveliers et al., 2002).
Mécanisme D'action
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been reported to act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other physiological processes.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it might interact with its targets (dopamine and serotonin receptors) and modulate their activity . This could lead to changes in the levels of these neurotransmitters in the brain, thereby affecting various physiological processes.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it can be inferred that it might impact the dopaminergic and serotonergic pathways . These pathways are involved in a variety of functions, including mood regulation, sleep, and appetite.
Pharmacokinetics
A structurally similar compound was evaluated for drug likeness according to lipinski’s rule of five (ro5), which provides a guideline for the likelihood of a compound to become an orally active drug in humans .
Result of Action
Based on the known actions of similar compounds, it can be inferred that it might lead to changes in the levels of dopamine and serotonin in the brain, potentially affecting mood, sleep, and appetite .
Propriétés
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-24-14-6-4-8-16-17(14)21-19(26-16)23-11-9-22(10-12-23)18-20-13-5-2-3-7-15(13)25-18/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIKGMMXQXBQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.